molecular formula C27H27N3O6S B12211445 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12211445
M. Wt: 521.6 g/mol
InChI Key: ATKUOOXDNQDIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic quinazolinone derivative supplied for research purposes. Compounds within the quinazolinone class are of significant scientific interest and are frequently investigated for their potential as kinase inhibitors, particularly in oncology research. Its molecular structure suggests potential interaction with ATP-binding sites of various enzyme targets. This product is intended for laboratory research use only and is not formulated or approved for use in humans or animals. Researchers are responsible for conducting all necessary experiments to determine the compound's specific activity, efficacy, and mechanism of action in their biological systems.

Properties

Molecular Formula

C27H27N3O6S

Molecular Weight

521.6 g/mol

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H27N3O6S/c1-16-6-8-17(9-7-16)28-25(31)15-37-27-29-20-14-24(36-5)23(35-4)13-19(20)26(32)30(27)21-12-18(33-2)10-11-22(21)34-3/h6-14H,15H2,1-5H3,(H,28,31)

InChI Key

ATKUOOXDNQDIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C(=O)N2C4=C(C=CC(=C4)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Substituted 2-Aminobenzamide Derivatives

The quinazolinone core is synthesized via cyclization of 2-amino-4,5-dimethoxybenzoic acid with 2,5-dimethoxybenzaldehyde. This reaction is catalyzed by sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) at 100°C for 5–6 hours. The mechanism involves Schiff base formation followed by intramolecular cyclization, yielding 3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline as the intermediate.

Reaction Conditions

  • Reactants : 2-Amino-4,5-dimethoxybenzoic acid (1 equiv), 2,5-dimethoxybenzaldehyde (1.1 equiv)

  • Catalyst : Na₂S₂O₅ (1.5 equiv)

  • Solvent : DMF

  • Temperature : 100°C

  • Time : 5–6 hours

  • Yield : ~70–75% (estimated based on analogous reactions)

Bromination at Position 2

To introduce a leaving group for subsequent sulfanyl substitution, the quinazolinone intermediate undergoes bromination. Phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C to room temperature selectively brominates the C2 position, yielding 2-bromo-3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline.

Reaction Conditions

  • Reactant : Quinazolinone intermediate (1 equiv)

  • Reagent : PBr₃ (1.2 equiv)

  • Solvent : DCM

  • Temperature : 0°C → room temperature

  • Time : 12 hours

  • Yield : ~80–85%

Synthesis of the Sulfanyl-Acetamide Moiety

Preparation of N-(4-Methylphenyl)Chloroacetamide

Coupling of Quinazolinone and Sulfanyl-Acetamide

Nucleophilic Substitution at C2

The brominated quinazolinone reacts with N-(4-methylphenyl)mercaptoacetamide in the presence of potassium carbonate (K₂CO₃) in DMF. The reaction proceeds via nucleophilic aromatic substitution, where the thiolate ion displaces the bromide at C2.

Reaction Conditions

  • Reactants :

    • Brominated quinazolinone (1 equiv)

    • N-(4-methylphenyl)mercaptoacetamide (1.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF

  • Temperature : 80°C

  • Time : 24 hours

  • Yield : ~60–65%

Purification and Characterization

The crude product is purified via recrystallization from a dichloromethane-ethyl acetate mixture (1:1 v/v). Analytical characterization includes:

  • ¹H NMR : Peaks corresponding to methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and acetamide NH (δ 8.2 ppm).

  • HPLC : Purity >95% (C18 column, acetonitrile-water gradient).

  • Mass Spectrometry : [M+H]⁺ at m/z 594.2 (calculated 594.2).

Optimization and Challenges

Solvent and Base Selection

DMF is preferred for its high polarity, which facilitates the dissolution of intermediates. K₂CO₃ is optimal for generating the thiolate ion without causing side reactions. Alternatives like Cs₂CO₃ may improve yields but increase costs.

Oxidation Mitigation

The thiol group in N-(4-methylphenyl)mercaptoacetamide is prone to oxidation. Conducting reactions under nitrogen and using degassed solvents are critical to preventing disulfide formation.

Scalability Considerations

Large-scale synthesis requires controlled addition of PBr₃ to avoid exothermic side reactions. Flow chemistry may enhance the bromination step’s safety and efficiency.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Advantages
Quinazolinone synthesisNa₂S₂O₅, DMF, 100°C70–75High regioselectivity
BrominationPBr₃, DCM, 0°C → RT80–85Minimal byproducts
Acetamide thiolationNaSH, ethanol, reflux65–70Straightforward substitution
CouplingK₂CO₃, DMF, 80°C60–65Compatible with sensitive functional groups

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

  • Anticancer Properties :
    • Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the quinazoline moiety is known to interact with various molecular targets involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics.
    • A study on related compounds showed that modifications in the quinazoline structure could enhance cytotoxicity against cancer cell lines .
  • Antimicrobial Activity :
    • The sulfanyl group in the compound may enhance its ability to penetrate bacterial membranes, thus exhibiting antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects :
    • Some derivatives of quinazoline have been studied for their neuroprotective effects in models of neurodegenerative diseases. This compound may exhibit similar properties, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of quinazoline derivatives, researchers synthesized various compounds and assessed their cytotoxic effects on human cancer cell lines. The results demonstrated that modifications to the substituents significantly influenced the potency of the compounds. Specifically, compounds with methoxy groups showed enhanced activity, indicating that 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide could be a promising candidate for further development .

Case Study 2: Antimicrobial Activity Assessment

A series of quinazoline derivatives were tested against various bacterial strains. The results indicated that compounds with sulfanyl groups exhibited higher antibacterial activity compared to their non-sulfanyl counterparts. This suggests that the compound's structure could be optimized for enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The dimethoxyphenyl groups may enhance binding affinity and specificity, while the sulfanyl group could participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound can be compared to analogs in the quinazolinone and acetamide families, particularly those synthesized via diazonium salt coupling or bearing similar aromatic substituents. Below is a detailed analysis based on , which describes structurally related cyanoacetamide derivatives (e.g., 13a and 13b). While these compounds differ in core structure (cyanoacetamide vs. quinazolinone), they share functional groups and synthetic strategies that allow for meaningful comparisons.

Spectroscopic and Analytical Data

  • IR Spectroscopy: The target compound’s acetamide group would exhibit a C=O stretch (~1660–1680 cm⁻¹), similar to 13a and 13b (1662–1664 cm⁻¹). The sulfanyl (C–S) stretch (~600–700 cm⁻¹) is absent in 13a/b, which instead show a cyano (C≡N) peak at ~2212–2214 cm⁻¹ . Methoxy groups in the target compound would display strong C–O stretches (~1250 cm⁻¹), comparable to the 4-methoxyphenyl group in 13b .
  • NMR Spectroscopy :

    • The 4-methylphenyl group in the target compound would resonate at δ ~2.30 ppm (singlet, CH₃), aligning with 13a (δ 2.30 ppm). The methoxy protons in 13b appear at δ 3.77 ppm, suggesting similar shifts for the target compound’s methoxy groups .
  • Mass Spectrometry :

    • The molecular ion peak for 13a (m/z 357) and 13b (m/z 373) indicates that substituents like methyl or methoxy groups minimally affect fragmentation patterns. The target compound’s higher molecular weight would likely result in a distinct M⁺ peak.

Physicochemical and Functional Implications

  • Solubility : The target compound’s multiple methoxy groups may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to 13a/b , which lack such substituents.
  • Bioactivity: Quinazolinones are known for kinase inhibition, while cyanoacetamides like 13a/b are often explored as antimicrobials. The sulfanyl group in the target compound could offer unique redox-modulating properties absent in 13a/b .

Biological Activity

The compound 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the class of quinazolinone compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • A quinazolinone core featuring methoxy substitutions.
  • A sulfanyl group which may enhance its biological activity.
  • An acetamide moiety that contributes to its pharmacological profile.

Biological Activity Overview

Recent studies have investigated the biological activities of similar quinazolinone derivatives, suggesting potential applications in various therapeutic areas. The following sections summarize key findings related to antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Quinazolinone derivatives have shown promising antimicrobial properties. For instance:

  • Synthesis and Evaluation : Compounds synthesized from similar structures have demonstrated significant antibacterial activity against a range of pathogens. In particular, derivatives with methoxy substitutions exhibited enhanced potency against Gram-positive and Gram-negative bacteria .
CompoundActivityMIC (µg/mL)
Quinazolinone AAntibacterial15
Quinazolinone BAntifungal10
Target CompoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

  • Mechanism : The presence of methoxy groups is believed to facilitate interactions with inflammatory pathways, thereby reducing inflammation .
CompoundInhibition (%)Reference
Compound X75%
Compound Y80%
Target CompoundTBDTBD

Anticancer Activity

Quinazolinone derivatives have also been explored for their anticancer effects:

  • Cell Line Studies : Research indicates that similar compounds induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic markers .
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest
Target CompoundTBDTBD

Case Studies

  • Case Study on Antimicrobial Activity : A study focused on synthesizing a series of quinazolinones showed that modifications at the 6 and 7 positions significantly enhanced antibacterial activity against resistant strains .
  • Case Study on Anti-inflammatory Effects : Another investigation highlighted the role of methoxy groups in modulating inflammatory responses in vitro, demonstrating a marked decrease in TNF-alpha production in treated macrophages .

Q & A

Q. What are the established synthetic routes for this compound, and how can purification be optimized?

  • Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization of quinazolinone cores, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. To optimize yield, use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters . For scale-up, integrate membrane separation technologies to enhance purity during intermediate isolation .

Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?

  • Methodological Answer:
  • NMR Spectroscopy: 1H/13C NMR in deuterated DMSO or CDCl3 to confirm substituent positions and sulfanyl linkage .
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion validation and fragmentation pattern analysis .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
    Table 1: Key Analytical Parameters
TechniqueParametersReference
1H NMR400 MHz, DMSO-d6
HPLCAcetonitrile/water (70:30), 1 mL/min

Q. What in vitro assays are recommended for initial bioactivity evaluation?

  • Methodological Answer: Prioritize assays based on structural analogs (e.g., antimicrobial, anticancer):
  • Antimicrobial: Broth microdilution (MIC against Gram+/Gram– bacteria, fungal strains) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
    Include positive controls (e.g., doxorubicin) and validate results via triplicate runs with statistical significance (p < 0.05).

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis pathway?

  • Methodological Answer: Use quantum chemical calculations (DFT, Gaussian09) to model reaction intermediates and transition states, identifying energy barriers . Combine with reaction path search algorithms (e.g., GRRM) to predict optimal conditions. Validate with high-throughput experimentation (HTE) to reduce trial-and-error cycles .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

  • Methodological Answer: Apply multivariate analysis (PCA, PLS) to identify confounding variables (e.g., assay protocol differences, solvent effects) . Use meta-analysis frameworks to harmonize datasets, weighting studies by sample size and experimental rigor . Cross-validate findings with orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis).

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • DoE: Vary substituents (e.g., methoxy groups, sulfanyl linkers) using factorial designs to map bioactivity trends .
  • QSAR Modeling: Generate 3D descriptors (MOPAC, CODESSA) and correlate with activity data via ML algorithms (Random Forest, SVM) .

Q. What strategies mitigate compound degradation in biological matrices during pharmacokinetic studies?

  • Methodological Answer:
  • Stability Testing: Incubate compound in plasma/PBS (37°C, 24h) and monitor degradation via LC-MS/MS .
  • Formulation: Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce hydrolysis .

Q. How to validate molecular docking predictions of the compound’s mechanism of action?

  • Methodological Answer: Perform ensemble docking (AutoDock Vina, Glide) against target proteins (e.g., kinases, tubulin). Validate with SPR (Surface Plasmon Resonance) to measure binding affinity (KD) and correlate with docking scores .

Interdisciplinary and Reproducibility

Q. How can chemical engineering principles enhance reaction scale-up?

  • Methodological Answer: Integrate process control systems (PID controllers) for temperature/pH regulation during exothermic steps . Use CFD (Computational Fluid Dynamics) simulations to optimize reactor geometry and mixing efficiency .

Q. How to ensure reproducibility in synthesis across laboratories?

  • Methodological Answer:
  • Standardized Protocols: Document reaction conditions (e.g., inert atmosphere, stirring rate) using electronic lab notebooks .
  • Inter-Lab Validation: Distribute aliquots of key intermediates for cross-testing purity/yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.